Kinase Selectivity Anchor: Structural Eligibility for LRRK2 Inhibition Within a Defined Benzothiazole-Benzamide Pharmacophore
This compound shares the benzothiazole-benzamide core with a patented series of 10 compounds for which IC50 values against both wild-type LRRK2 and the Parkinson's-associated G2019S mutant were experimentally determined using the Adapta® TR-FRET kinase assay [1]. Across the series, LRRK2 IC50 values ranged from 0.19 to 4.0 μM, and LRRK2 G2019S IC50 values ranged from 0.108 to 1.38 μM [1]. The most potent compound (compound 6) exhibited IC50 values of 0.19 μM (LRRK2) and 0.426 μM (LRRK2 G2019S) [1]. The target compound is structurally positioned to explore how the 2,4-dichlorobenzamide substitution pattern and ortho-phenyl linker geometry influence potency relative to analogs bearing morpholinobenzamide or alternative substitution patterns already profiled in this assay system.
| Evidence Dimension | LRRK2 wild-type enzyme inhibition (IC50, Adapta® TR-FRET assay) |
|---|---|
| Target Compound Data | Not directly reported; compound possesses the requisite benzothiazole-benzamide core scaffold present in all tested analogs |
| Comparator Or Baseline | Compound 6 (N-(benzothiazole-2-yl)-4-morpholinobenzamide analog): IC50 = 0.19 μM (LRRK2), 0.426 μM (LRRK2 G2019S); Compound 9 (least potent): IC50 = 4.0 μM (LRRK2), 1.19 μM (LRRK2 G2019S) |
| Quantified Difference | Series-wide LRRK2 IC50 range: 0.19–4.0 μM (>20-fold span); LRRK2 G2019S IC50 range: 0.108–1.38 μM (>10-fold span) |
| Conditions | Adapta® TR-FRET kinase activity assay; 75–70 ng LRRK2 or 3–12 ng LRRK2 G2019S; 200 μM ERM (LRRKtide) substrate; 25 mM Tris/7.5 mM HEPES pH 8.2, 0.005% BRIJ-35, 5 mM MgCl2, 0.5 mM EGTA; 60 min incubation |
Why This Matters
Procurement of this compound enables direct experimental determination of whether the 2,4-dichloro/ortho-phenyl substitution pattern confers superior LRRK2 potency relative to the morpholinobenzamide analogs already profiled, addressing a clear structure-activity relationship gap.
- [1] Consejo Superior de Investigaciones Científicas (CSIC). LRRK2 Inhibiting Compounds and Use Thereof for Treating Neurodegenerative Diseases. U.S. Patent Application Publication No. US 2021/0323936 A1, October 21, 2021. View Source
